Betacarotene

Catalog No.
S521019
CAS No.
7235-40-7
M.F
C40H56
M. Wt
536.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betacarotene

CAS Number

7235-40-7

Product Name

Betacarotene

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+

InChI Key

OENHQHLEOONYIE-JLTXGRSLSA-N

SMILES

CC(/C=C/C1=C(C)CCCC1(C)C)=C\C=C\C(C)=C\C=C\C=C(C)\C=C\C=C(C)\C=C\C2=C(C)CCCC2(C)C

Solubility

0.0006 g/l at 25ºC
Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies
SOL IN FAT SOLVENTS
Soluble in acetone
Soluble in vegetable oils
Insoluble in ethanol, glycerol, propylene glycol; slightly soluble in boiling organic solvents such as ether (0.05%), benzene (0.2%), carbon disulfide (1%), methylene chloride (0.5%); solubility in edible oils 0.08% at room temperature, 0.2% at 60 °C and 0.8% at 100 °C.
Solubility: 3 mg/L in methyl Cellosolve; 2 mg/L in ethanol
In water, 0.6 mg/L, temp not specified
0.6 mg/mL

Synonyms

BellaCarotin, beta Carotene, beta-Carotene, Betacarotene, Carotaben, Carotene, beta, Max Caro, Max-Caro, MaxCaro, Provatene, Solatene, Vetoron

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C

Description

The exact mass of the compound Betacarotene is 536.4382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0006 g/l at 25ºcsol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °c; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkaliessol in fat solventssoluble in acetonesoluble in vegetable oilsinsoluble in ethanol, glycerol, propylene glycol; slightly soluble in boiling organic solvents such as ether (0.05%), benzene (0.2%), carbon disulfide (1%), methylene chloride (0.5%); solubility in edible oils 0.08% at room temperature, 0.2% at 60 °c and 0.8% at 100 °c.solubility: 3 mg/l in methyl cellosolve; 2 mg/l in ethanolin water, 0.6 mg/l, temp not specified0.6 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755910. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins. It belongs to the ontological category of cyclic carotene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin and Significance: Beta-carotene is a red-orange pigment abundant in plants and some fungi []. It belongs to a class of compounds called carotenoids, which are responsible for the vibrant colors of many fruits and vegetables []. Beta-carotene is a provitamin A, meaning the body can convert it into retinol (vitamin A) as needed []. This makes it crucial for maintaining healthy vision, immune function, and cell growth [].

Molecular Structure Analysis

  • Key Features: Beta-carotene has a long, conjugated chain structure consisting of 40 carbon atoms []. This structure is characterized by alternating single and double bonds, allowing it to delocalize electrons and exhibit its characteristic orange color [].
  • Notable Aspects: Beta-carotene is a non-polar molecule due to its symmetrical structure and lack of charged groups []. This property influences its solubility and interactions with other molecules. Additionally, beta-carotene exists in two isomeric forms: all-trans beta-carotene and cis isomers []. The all-trans form is the most abundant and biologically active form [].

Chemical Reactions Analysis

  • Synthesis: Beta-carotene is naturally synthesized in plants through the mevalonate pathway, a complex series of biochemical reactions involving multiple enzymes []. However, laboratory synthesis of beta-carotene can be achieved through various chemical methods, often starting with simpler organic compounds [].
  • Decomposition: Beta-carotene is susceptible to degradation by light, heat, and oxygen []. This decomposition process, known as autoxidation, leads to the formation of various breakdown products, including volatile aldehydes and ketones [].

Physical And Chemical Properties Analysis

  • Melting Point: 180°C (356°F) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in fats and oils []
  • Stability: Light-sensitive, heat-sensitive, and susceptible to oxidation []
  • Vitamin A Precursor: Beta-carotene is absorbed in the small intestine and then converted to retinol (vitamin A) in the liver as needed by the body []. Vitamin A plays a vital role in vision by being a component of rhodopsin, a light-sensitive molecule in the retina []. It also contributes to immune function, cell differentiation, and epithelial cell health [].
  • Antioxidant Activity: Beta-carotene acts as an antioxidant by scavenging free radicals, which are unstable molecules that can damage cells []. This antioxidant property may help protect against chronic diseases associated with oxidative stress, such as cancer and heart disease [].
  • Toxicity: Beta-carotene is generally considered safe for consumption at recommended dietary levels. However, excessive intake of beta-carotene supplements can lead to a condition called carotenodermia, which causes a yellowing of the skin but is usually harmless.
  • Flammability: Beta-carotene is a fat-soluble compound and exhibits low flammability.

Provitamin A Activity

One of the most well-established functions of beta-carotene is its conversion to vitamin A in the human body. Beta-carotene acts as a provitamin A, meaning it can be cleaved into retinol, the active form of vitamin A, when needed. This conversion process is crucial for maintaining healthy vision, immune function, and cell differentiation. Studies investigate how dietary beta-carotene intake can influence vitamin A status, particularly in populations with limited access to dietary sources of vitamin A.

[^1] Beta-carotene - Linus Pauling Institute: [^2] Vitamin A - Office of Dietary Supplements: )[^3] Strategies to improve vitamin A nutrition: multidisciplinary approaches: )

Antioxidant Properties

[^4] Beta-Carotene and Other Carotenoids as Antioxidants: )[^5] Beta-Carotene and Cancer Prevention: Public Health Relevance: )[^6] Beta-Carotene Antioxidant Use During Radiation Therapy and Prostate Cancer Outcome in the Physicians' Health Study:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Red to brownish-red crystals or crystalline powder
Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation)
Solid

Color/Form

Deep purple, hexagonal prisms from benzene and methanol
Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow
CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED
Red-brown hexagonal prisms from benzene and methanol

XLogP3

13.5

Exact Mass

536.4382

Boiling Point

633-577ºC

Density

1.00 at 20 °C/20 °C

LogP

17.62
log Kow = 17.62 (est)

Appearance

Solid powder

Melting Point

176-184ºC
183.0 °C
183 °C (evacuated tube)
183°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01YAE03M7J

GHS Hazard Statements

Aggregated GHS information provided by 339 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 287 of 339 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 339 companies with hazard statement code(s):;
H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (46.15%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Beta-carotene is FDA approved to be used as a nutrient supplement and to be even added in infant formula as a source of vitamin A.[L2191] It is also approved to be used as a color additive for food products,[L2192] drugs (with the label of "only as a color additive")[L2193] and cosmetics.[L2194] It is used commonly for the reduction of photosensitivity in patients with erythropoietic protoporphyria and other photosensitivity diseases.[A32485]

Therapeutic Uses

Antioxidants
THERAPY WITH ORAL BETA-CAROTENE IN PATIENT WITH POLYMORPHOUS LIGHT ERUPTION; COMPLETE REMISSION OCCURRED IN 32% (6/19) TREATED WITH BETA-CAROTENE.
MEDICATION (VET): VITAMIN A PRECURSOR FOR ALL SPECIES EXCEPT CATS.
The effects of chronic oral administration of beta-carotene, a carotenoid partially metabolized to retinol, on plasma lipid concentrations have not been well studied; therefore, 61 subjects were studied over 12 mo while they were enrolled in a skin cancer prevention study in which patients were randomly assigned to receive either placebo (n = 30) or 50 mg beta-carotene/day orally (n = 31). At study entry and 1 yr later, fasting blood samples were obtained for measurement of triglycerides, total cholesterol, high density lipoprotein cholesterol, retinol, and beta-carotene. Retinol concentrations changed minimally in both groups; beta-carotene concentration increased an average of 12.1 + or - 47 nmol/L in the placebo group and 4279 + or - 657 nmol/l in the active treatment group. Both groups experienced similar small increases in triglyceride and total cholesterol concentrations and small decreases in high density lipoprotein cholesterol. Daily oral administration of 50 mg beta-carotene/day did not affect plasma lipid concentrations.
Beta carotene is used to reduce the severity of photosensitivity reactions in patients with erythropoietic protoporphyria. When patients with erythropoietic protoporphyria were phototested with artificial light, beta carotene therapy increased the development time for minimal erythema in nearly all patients. Similarly, most patients with erythropoietic protoporphyria have been able to tolerate exposure to sunlight without discomfort for much longer periods of time during beta carotene therapy. Some patients have been able to remain in the sun all day without experiencing photosensitivity reactions. The protective effect of beta carotene is not total, and each patient must determine his own time limit of exposure to the sun. Patients who respond to beta carotene usually develop enough protection so that they can remain in the sun without discomfort for about the same length of time as normal individuals. After beta carotene therapy is discontinued, patients exhibit decreased tolerance to artificial light and or sunlight, usually returning to pretreatment hypersensitivity.
Beta carotene also has been used with variable success in the management of polymorphous light eruptions and photosensitivity caused by diseases other than erythropoietic protoporphyria. Further studies are required to determine the value of the drug in these conditions. In some patients with polymorphous light eruption, concomitant use of beta carotene and a sunscreen (e.g., aminobenzoic acid, sulisobenzone) may protect against photosensitivity. Beta carotene is not effective as a sunscreen in normal individuals and should not be used for that purpose. A combination preparation containing beta carotene and canthaxanthin has been used orally for cosmetic "tanning" by coloring the skin (carotenodermia).
Beta-carotene may be used for prevention of vitamin A deficiency states in most individuals. Vitamin A deficiency may occur as a result of inadequate nutrition or intestinal malabsorption but does not occur in healthy individuals receiving an adequate balanced diet. For prophylaxis of vitamin A deficiency, dietary improvement, rather than supplementation, is advisable. For treatment of vitamin A deficiency, supplementation with vitamin A is preferred. /Included in product labeling/
Beta-carotene is used in the prophylaxis and treatment of severe cases of polymorphous light eruption. /NOT included in US product labeling/
Beta-carotene is indicated to reduce the severity of photosensitivity reactions in patients with erythropoietic protoporphyria (EPP). /NOT included in US product labeling/
Vitamin E, beta-carotene, and vitamin C are micronutrient antioxidants that protect cells from oxidative damage involved in prostate carcinogenesis. In separate trials, supplemental vitamin E was associated with a decreased risk of prostate cancer among smokers and supplemental beta-carotene was associated with a decreased risk of prostate cancer among men with low baseline plasma beta-carotene levels. The association between intake of these micronutrient antioxidants from foods and supplements and the risk of prostate cancer among men in the screening arm of the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial /were evaluated/.. At baseline, trial participants completed a 137-item food frequency questionnaire that included detailed questions on 12 individual supplements. Cox proportional hazards models were used to estimate relative risks (RRs) and 95% confidence intervals (CIs). All statistical tests were two-sided. 1338 cases of prostate cancer among 29 361 men during up to 8 years of follow-up /were identified/. Overall, there was no association between prostate cancer risk and dietary or supplemental intake of vitamin E, beta-carotene, or vitamin C. However, among current and recent (i.e., within the previous 10 years) smokers, decreasing risks of advanced prostate cancer (i.e., Gleason score > or = 7 or stage III or IV) were associated with increasing dose (RR for > 400 IU/day versus none = 0.29, 95% CI = 0.12 to 0.68; Ptrend = .01) and duration (RR for > or = 10 years of use versus none = 0.30, 95% CI = 0.09 to 0.96; Ptrend = .01) of supplemental vitamin E use. Supplemental beta-carotene intake at a dose level of at least 2000 microg/day was associated with decreased prostate cancer risk in men with low (below the median of 4129 microg/day) dietary beta-carotene intake (RR = 0.52, 95% CI = 0.33 to 0.81). Among smokers, the age-adjusted rate of advanced prostate cancer was 492 per 100,000 person-years in those who did not take supplemental vitamin E, 153 per 100,000 person-years in those who took more than 400 IU/day of supplemental vitamin E, and 157 per 100,000 person-years in those who took supplemental vitamin E for 10 or more years. Among men with low dietary beta-carotene intake, the age-adjusted rate of prostate cancer was 1122 per 100,000 person-years in those who did not take supplemental beta-carotene, and 623 per 100,000 person-years in those who took at least 2000 microg/day of supplemental beta-carotene. Our results do not provide strong support for population-wide implementation of high-dose antioxidant supplementation for the prevention of prostate cancer. However, vitamin E supplementation in male smokers and beta-carotene supplementation in men with low dietary beta-carotene intakes were associated with reduced risk of this disease.

Pharmacology

Oral administration of beta-carotene increases the serum concentration of beta-carotene by 60% but it does not change the concentration found in the heart, liver or kidneys.[T159] In vitro studies in hepatocytes have shown that beta-carotene ameliorates oxidative stress, enhances antioxidant activity and decreases apoptosis.[T161] Other than the antioxidant activities, some other actions have been correlated to beta-carotene. It is thought to have detoxifying properties, as well as to help increase resistance to inflammation and infection and increase immune response and enhance RNA production.[L2202]
Beta-Carotene is a naturally-occurring retinol (vitamin A) precursor obtained from certain fruits and vegetables with potential antineoplastic and chemopreventive activities. As an anti-oxidant, beta carotene inhibits free-radical damage to DNA. This agent also induces cell differentiation and apoptosis of some tumor cell types, particularly in early stages of tumorigenesis, and enhances immune system activity by stimulating the release of natural killer cells, lymphocytes, and monocytes. (NCI04)

MeSH Pharmacological Classification

Provitamins

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CA - Vitamin a, plain
A11CA02 - Betacarotene
D - Dermatologicals
D02 - Emollients and protectives
D02B - Protectives against uv-radiation
D02BB - Protectives against uv-radiation for systemic use
D02BB01 - Betacarotene

Mechanism of Action

Beta-carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen.[T159] Beta-carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartments. It also presents an oxidative modification of LDL.[T160] The presence of long chains of conjugated double bonds is responsible for its antioxidative properties by allowing beta-carotene to chelate oxygen-free radicals and dissipate their energy.[T162] The chelation of free radicals inhibits the peroxidation of lipids.[T163] The effect of beta-carotene in the immune response is thought to be related to the direct effect on the thymus which increases the production of immune cells.[L2202]
IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE.
Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects.
beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B.

Vapor Pressure

1.8X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

7235-40-7

Associated Chemicals

Alpha-carotene;7488-99-5
Gamma-carotene;472-93-5

Drug Warnings

NOT EFFECTIVE AS SUNSCREEN IN NORMAL INDIVIDUALS & SHOULD NOT BE USED FOR THAT PURPOSE ... USED WITH CAUTION IN PT WITH IMPAIRED RENAL OR HEPATIC FUNCTION BECAUSE SAFE USE ... HAS NOT BEEN ESTABLISHED.
Beta carotene is well tolerated. Carotenodermia is usually the only adverse effect. Patients should be forewarned that carotenodermia will develop after 2-6 weeks of therapy, usually first noticed as yellowness of the palms of the hands or soles of the feet and to a lesser extent of the face. Some patients may experience loose stools during beta carotene therapy, but this is sporadic and may not require discontinuance of therapy. Ecchymoses and arthralgia have been reported rarely
Beta carotene should be used with caution in patients with impaired renal or hepatic function because safe use of the drug in the presence of these conditions has not been established. Although abnormally high blood concentrations of vitamin A do not occur during beta carotene therapy, patients receiving beta carotene should be advised against taking supplementary vitamin A because beta carotene will fulfill normal vitamin A requirements. Patients should be cautioned that large quantities of green or yellow vegetables or their juices or extracts are not suitable substitutes for crystalline beta carotene because consumption of excessive quantities of these vegetables may cause adverse effects such as leukopenia or menstrual disorders. Patients should be warned that the protective effect of beta carotene is not total and that they may still develop considerable burning and edema after sufficient exposure to sunlight. Each patient must establish his own time limit of exposure.
There are no adequate and controlled studies to date in humans. Beta carotene should be used during pregnancy only when the potential benefits justify the possible risks to the fetus. The effect of beta carotene on fertility in humans is not known.
For more Drug Warnings (Complete) data for BETA-CAROTENE (11 total), please visit the HSDB record page.

Biological Half Life

The apparent half-life of beta-carotene is of 6-11 days after initial administration.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]
Cosmetics -> Cosmetic colorant; Skin conditioning

Methods of Manufacturing

beta-Carotene is ... made by a microbial fermentation process from corn and soybean oil.

General Manufacturing Information

.beta.,.beta.-Carotene: ACTIVE
MOST IMPORTANT OF PROVITAMINS A. WIDELY DISTRIBUTED IN PLANT & ANIMAL KINGDOM. IN PLANTS IT OCCURS ALMOST ALWAYS TOGETHER WITH CHLOROPHYLL. ... COMMERCIAL CRYSTALLINE BETA-CAROTENE HAS A VIT A ACTIVITY OF 1.67 MILLION USP UNITS/G. THE IU OF 0.6 UG BETA-CAROTENE IS ALMOST EXACTLY EQUIV TO 0.3 UG VIT A.
ONE IU OF VITMIN A IS SPECIFIC BIOLOGICAL ACTIVITY OF 0.3 UG OF ALL-TRANS-RETINOL OR 0.6 UG OF BETA-CAROTENE. BECAUSE OF RELATIVELY INEFFICIENT DIETARY UTILIZATION OF BETA-CAROTENE COMPARED WITH RETINOL, NOMENCLATURE IS IN THE TERMS OF RETINOL EQUIVALENTS, WHICH REPRESENTS 1 UG OF ALL-TRANS-RETINOL, 6 UG OF DIETARY BETA-CAROTENE, OR 12 UG OF OTHER PROVITAMIN A CAROTENOIDS.
... CONSISTS OF 3 ISOMERS, APPROX 15% ALPHA, 85% BETA, & 0.1% GAMMA. /CAROTENE/
THEORETICALLY ONE MOLECULE OF BETA-CAROTENE SHOULD YIELD TWO MOLECULES OF VIT A1; HOWEVER, AVAILABILITY OF CAROTENE IN FOODS AS SOURCES OF VIT A FOR HUMANS IS LOW & EXTREMELY VARIABLE. ... UTILIZATION EFFICIENCY OF CAROTENE IS GENERALLY CONSIDERED TO BE 1/6 FOR HUMANS ... .
For more General Manufacturing Information (Complete) data for BETA-CAROTENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

CHROMATOGRAPHY TO DETECT CAROTENOIDS ADDED FOR COLORING PURPOSES, IN MACARONI, NOODLES, FLOUR, SEMOLINA, & EGG YOLK. /CAROTENES/
Method: AOAC 941.15; Procedure: spectrophotometric method; Analyte: carotene; Matrix: fresh plant materials and silages; Detection Limit: not provided.
Determination of alpha- and beta-carotene in some raw fruits and vegetables by HPLC.
Analyte: beta-carotene; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 10 ng/mL
For more Analytic Laboratory Methods (Complete) data for BETA-CAROTENE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Simultaneous quantitation and separation of carotenoids and retinol in human milk by HPLC.
Determination of retinol, alpha-tocopherol, and beta-carotene in serum by liquid chromatography.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C 59 and 86 °F), unless otherwise specified by manufacturer.

Interactions

Cigarette smoking is associated with decreased plasma levels of ascorbate and beta-carotene, which indicates that the smoking related chronic inflammatory response leads to an imbalance of oxidant/antioxidant homeostasis and possible predisposition to oxidant inflicted tissue damage and disease.
Weanling male Sprague-Dawley rats were pair-fed beta-carotene (56.5 mg/L of diet) for 8 weeks, with and without ethanol. As expected, ethanol increased CYP2E1 (measured by Western blots) from 67 + or - 8 to 317 + or - 27 densitometric units (p < 0.001). Furthermore, beta-carotene potentiated the ethanol induction to 442 + or - 38 densitometric units (p < 0.01) with a significant interaction (p = 0.012). The rise was confirmed by a corresponding increase in the hydroxylation of p-nitrophenol, a specific substrate for CYP2E1, and by the inhibition with diethyl dithiocarbamate (50 microM). Beta-carotene alone also significantly induced CYP4A1 protein (328 + or - 49 vs. 158 + or - 17 densitometric units, p < 0.05). The corresponding CYP4A1 mRNA (measured by Northern blots) was also increased (p < 0.05) and there was a significant interaction of the two treatments (p = 0.015). The combination of ethanol and beta-carotene had no significant effect on either total cytochrome P-450 or CYP1A1/2, CYP2B, CYP3A, and CYP4A2/3 contents. Beta-carotene potentiates the CYP2E1 induction by ethanol in rat liver and also increases CYP4A1, which may, at least in part, explain the associated hepatotoxicity.
AFLATOXIN B1 (4 MG/KG/DAY, ORALLY) ADMIN TO RATS FOR 26 DAYS INHIBITED THE FORMATION OF VITAMIN A FROM BETA-CAROTENE IN THE INTESTINAL MUCOSA.
SULFITE-MEDIATED BETA-CAROTENE DESTRUCTION WAS INVESTIGATED; IT WAS INHIBITED BY ALPHA-TOCOPHEROL, 1,2-DIHYDROXYBENZENE-3,5-DISULFONIC ACID & BUTYLATED HYDROXYTOLUENE
For more Interactions (Complete) data for BETA-CAROTENE (25 total), please visit the HSDB record page.

Stability Shelf Life

ABSORBS OXYGEN FROM AIR GIVING RISE TO INACTIVE, COLORLESS OXIDATION PRODUCTS

Dates

Modify: 2023-08-15
1: Kuhn P, Kalariya HM, Poulev A, Ribnicky DM, Jaja-Chimedza A, Roopchand DE, Raskin I. Grape polyphenols reduce gut-localized reactive oxygen species associated with the development of metabolic syndrome in mice. PLoS One. 2018 Oct 11;13(10):e0198716. doi: 10.1371/journal.pone.0198716. eCollection 2018. PubMed PMID: 30308002.
2: Matos A, Gonçalves VMDS, Souza G, Cruz SPD, Cruz S, Ramalho A. Vitamin A nutritional status in patients with coronary artery disease and its correlation with the severity of the disease. Nutr Hosp. 2018 Oct 8;35(5):1215-1220. doi: 10.20960/nh.1804. PubMed PMID: 30307307.
3: Paes-Silva RP, Tomiya MTO, Maio R, De Castro CMMB, Arruda IKG, Diniz ADS. Prevalence and factors associated with fat-soluble vitamin deficiency in adolescents. Nutr Hosp. 2018 Oct 5;35(5):1153-1162. doi: 10.20960/nh.1785. PubMed PMID: 30307300.
4: Cordeiro A, Bento C, Matos AC, Ramalho A. Vitamin A deficiency is associated with body mass index and body adiposity in women with recommended intake of vitamin A. Nutr Hosp. 2018 Oct 5;35(5):1072-1078. doi: 10.20960/nh.1630. PubMed PMID: 30307289.
5: Maoka T. New Acetylenic Carotenoid 6'-Epimonadoxanthin from the Rosary Goby Gymnogobius castaneus. J Oleo Sci. 2018;67(10):1259-1263. doi: 10.5650/jos.ess18153. PubMed PMID: 30305558.
6: Prathiba S, Jayaraman G. Evaluation of the anti-oxidant property and cytotoxic potential of the metabolites extracted from the bacterial isolates from mangrove Forest and saltern regions of South India. Prep Biochem Biotechnol. 2018 Oct 10:1-9. doi: 10.1080/10826068.2018.1508038. [Epub ahead of print] PubMed PMID: 30303456.
7: Silva TR, Canela-Garayoa R, Eras J, Rodrigues MVN, Dos Santos FN, Eberlin MN, Neri-Numa IA, Pastore GM, Tavares RSN, Debonsi HM, Cordeiro LRG, Rosa LH, Oliveira VM. Pigments in an iridescent bacterium, Cellulophaga fucicola, isolated from Antarctica. Antonie Van Leeuwenhoek. 2018 Oct 9. doi: 10.1007/s10482-018-1179-5. [Epub ahead of print] PubMed PMID: 30302647.
8: Vollmer DL, West VA, Lephart ED. Enhancing Skin Health: By Oral Administration of Natural Compounds and Minerals with Implications to the Dermal Microbiome. Int J Mol Sci. 2018 Oct 7;19(10). pii: E3059. doi: 10.3390/ijms19103059. Review. PubMed PMID: 30301271.
9: Acar A, Yalçin E, Çavuşoğlu K. Protective Effects of β-Carotene Against Ammonium Sulfate Toxicity: Biochemical and Histopathological Approach in Mice Model. J Med Food. 2018 Oct 6. doi: 10.1089/jmf.2017.4164. [Epub ahead of print] PubMed PMID: 30300052.
10: Zhu Q, Zeng D, Yu S, Cui C, Li J, Li H, Chen J, Zhang R, Zhao X, Chen L, Liu YG. From Golden Rice to aSTARice: bioengineering astaxanthin biosynthesis in rice endosperm. Mol Plant. 2018 Oct 5. pii: S1674-2052(18)30302-2. doi: 10.1016/j.molp.2018.09.007. [Epub ahead of print] PubMed PMID: 30296601.
11: Xu Y, Qian L, Yang J, Han RM, Zhang JP, Skibsted LH. Kaempferol Binding to zinc(II). Efficient Radical Scavenging through Increased Phenol Acidity. J Phys Chem B. 2018 Oct 8. doi: 10.1021/acs.jpcb.8b08284. [Epub ahead of print] PubMed PMID: 30295482.
12: Fassier P, Egnell M, Pouchieu C, Vasson MP, Cohen P, Galan P, Kesse-Guyot E, Latino-Martel P, Hercberg S, Deschasaux M, Touvier M. Quantitative assessment of dietary supplement intake in 77,000 French adults: impact on nutritional intake inadequacy and excessive intake. Eur J Nutr. 2018 Oct 6. doi: 10.1007/s00394-018-1815-x. [Epub ahead of print] PubMed PMID: 30293178.
13: Cheurfa M, Abdallah HH, Allem R, Noui A, Picot-Allain CMN, Mahomoodally F. Hypocholesterolaemic and antioxidant properties of Olea europaea L. leaves from Chlef province, Algeria using in vitro, in vivo and in silico approaches. Food Chem Toxicol. 2018 Oct 4. pii: S0278-6915(18)30725-7. doi: 10.1016/j.fct.2018.10.002. [Epub ahead of print] PubMed PMID: 30292622.
14: Psaltopoulou T, Ntanasis-Stathopoulos I, Tsilimigras DI, Tzanninis IG, Gavriatopoulou M, Sergentanis TN. Micronutrient Intake and Risk of Hematological Malignancies in Adults: A Systematic Review and Meta-analysis of Cohort Studies. Nutr Cancer. 2018 Oct 5:1-19. doi: 10.1080/01635581.2018.1490444. [Epub ahead of print] PubMed PMID: 30288994.
15: Bationo JF, Zeba AN, Abbeddou S, Coulibaly ND, Sombier OO, Sheftel J, Bassole IHN, Barro N, Ouedraogo JB, Tanumihardjo SA. Serum Carotenoids Reveal Poor Fruit and Vegetable Intake among Schoolchildren in Burkina Faso. Nutrients. 2018 Oct 4;10(10). pii: E1422. doi: 10.3390/nu10101422. PubMed PMID: 30287727.
16: Antonacci A, Lambreva MD, Margonelli A, Sobolev AP, Pastorelli S, Bertalan I, Johanningmeier U, Sobolev V, Samish I, Edelman M, Havurinne V, Tyystjärvi E, Giardi MT, Mattoo AK, Rea G. Photosystem-II D1 protein mutants of Chlamydomonas reinhardtii in relation to metabolic rewiring and remodelling of H-bond network at Q(B) site. Sci Rep. 2018 Oct 3;8(1):14745. doi: 10.1038/s41598-018-33146-y. PubMed PMID: 30283151; PubMed Central PMCID: PMC6170454.
17: Gong G, Wu S, Wu X. Influences of light intensity and β-carotene on polycyclic aromatic hydrocarbons and aldehydes in vegetable oil: a case study using palm oil. J Agric Food Chem. 2018 Oct 3. doi: 10.1021/acs.jafc.8b04096. [Epub ahead of print] PubMed PMID: 30280896.
18: Burak C, Wolffram S, Zur B, Langguth P, Fimmers R, Alteheld B, Stehle P, Egert S. Effect of alpha-linolenic acid in combination with the flavonol quercetin on markers of cardiovascular disease risk in healthy, non-obese adults: A randomized, double-blinded placebo-controlled crossover trial. Nutrition. 2018 Jul 12;58:47-56. doi: 10.1016/j.nut.2018.06.012. [Epub ahead of print] PubMed PMID: 30278429.
19: Desmarchelier C, Landrier JF, Borel P. Genetic factors involved in the bioavailability of tomato carotenoids. Curr Opin Clin Nutr Metab Care. 2018 Nov;21(6):489-497. doi: 10.1097/MCO.0000000000000515. PubMed PMID: 30277929.
20: Marcinčák S, Klempová T, Bartkovský M, Marcinčáková D, Zdolec N, Popelka P, Mačanga J, Čertík M. Effect of Fungal Solid-State Fermented Product in Broiler Chicken Nutrition on Quality and Safety of Produced Breast Meat. Biomed Res Int. 2018 Sep 10;2018:2609548. doi: 10.1155/2018/2609548. eCollection 2018. PubMed PMID: 30276201; PubMed Central PMCID: PMC6151372.

Explore Compound Types